methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a triazoloquinoxaline core fused with a benzoate ester and an acetamido linker. The triazoloquinoxaline scaffold is structurally distinct from related triazolobenzodiazepines or triazoloquinazolines due to its quinoxaline ring system, which confers unique electronic and steric properties.
Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-13(2)19-24-25-20-21(29)26(16-6-4-5-7-17(16)27(19)20)12-18(28)23-15-10-8-14(9-11-15)22(30)31-3/h4-11,13H,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQZXDCGUFPSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate has garnered attention in various scientific fields due to its multifaceted properties:
Chemistry: : Used as a starting material for the synthesis of other complex molecules, including potential drugs and agrochemicals.
Biology: : Its biological activities are being explored, particularly in the context of enzyme inhibition, receptor binding studies, and cellular assays.
Medicine: : Investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: : Applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate exerts its effects is closely tied to its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to receptor domains. These interactions can trigger a cascade of intracellular events, ultimately leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazoloquinazolinones (H1-Antihistaminic Agents)
Alagarsamy et al. (2005) synthesized 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones as H1-antihistamines. Key differences include:
- Substituents: The phenyl group at the 4-position and substitutions at the 1-position (e.g., methyl, ethyl) were critical for H1 antagonism.
N-(4-Chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
This analog (CAS: 1260933-34-3) shares the triazoloquinoxaline core but differs in substituents:
- 1-Position : A methyl group instead of isopropyl, reducing steric bulk and lipophilicity.
- Acetamide Side Chain : The 4-chlorobenzyl group may enhance halogen-bonding interactions with targets compared to the methyl benzoate in the target compound. Such modifications could influence selectivity for neurological or inflammatory pathways .
3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide
Patented as a crystalline salt, this compound highlights the role of triazole rings in enhancing pharmacokinetic properties.
Data Tables
Table 1. Structural and Functional Comparison of Triazoloquinoxaline Derivatives
Table 2. Substituent Effects on Pharmacological Properties
| Substituent | Impact on Properties |
|---|---|
| Isopropyl | Increases lipophilicity and metabolic stability; may enhance blood-brain barrier penetration. |
| Methyl Benzoate | Acts as a prodrug; ester hydrolysis in vivo may improve solubility of the carboxylic acid. |
| 4-Chlorobenzyl | Introduces halogen bonding potential; may enhance receptor affinity in inflammatory targets. |
Biological Activity
Methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound belonging to the triazoloquinoxaline family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity based on current research findings and case studies.
- Molecular Formula : C22H21N5O4
- Molecular Weight : 419.4 g/mol
- CAS Number : 1261021-84-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have shown that derivatives of triazoloquinoxaline compounds can selectively inhibit COX-II with minimal effects on COX-I, suggesting a pathway for developing anti-inflammatory agents with reduced side effects .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound have demonstrated significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
| PYZ16 | 0.52 | COX-II Inhibition |
Case Studies and Research Findings
- In Vitro Studies : A study published in ACS Omega evaluated various derivatives of triazoloquinoxaline compounds, including the target compound. The results indicated that these derivatives not only exhibited antimicrobial properties but also showed promise in inhibiting biofilm formation, which is crucial for treating chronic infections .
- In Vivo Evaluations : Another research effort highlighted the anti-inflammatory effects of related compounds in animal models. For instance, a derivative exhibited a significant reduction in inflammation markers compared to standard treatments like Celecoxib .
- Structural Activity Relationship (SAR) : The presence of the isopropyl group and the oxo moiety in the chemical structure plays a pivotal role in enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity towards specific biological targets .
Preparation Methods
Quinoxaline Precursor Synthesis
The triazoloquinoxaline scaffold originates from 1,2-diaminobenzene (1 ), which undergoes condensation with oxalic acid in hydrochloric acid to yield quinoxaline-2,3-diol (2 ). Chlorination of 2 using phosphorus oxychloride (POCl₃) produces 2,3-dichloroquinoxaline (3 ), a pivotal intermediate for subsequent hydrazine incorporation.
Hydrazine Incorporation and Cyclization
Treatment of 3 with hydrazine hydrate generates 3-hydrazinoquinoxaline (4 ), which undergoes cyclization with triethyl orthoformate to formtriazolo[4,3-a]quinoxaline (5 ). The reaction mechanism involves intramolecular dehydration, facilitated by the orthoester’s ability to act as a formylating agent.
Introduction of the Isopropyl Group
Alkylation of 5 with isopropyl bromide in the presence of a base (e.g., potassium carbonate) introduces the 1-isopropyl substituent. This step requires anhydrous conditions to prevent hydrolysis and optimize yield.
Oxidation to the 4-Oxo Derivative
The 4-thiol intermediate (6 ), synthesized via reaction of 5 with thiourea, is oxidized to the 4-oxo derivative using hydrogen peroxide or another mild oxidizing agent. Alternatively, direct oxidation of the triazoloquinoxaline core with potassium permanganate under controlled conditions achieves the ketone functionality.
Preparation of Methyl 4-Acetamidobenzoate
Methyl 4-Aminobenzoate Synthesis
Methyl 4-aminobenzoate is synthesized via esterification of 4-aminobenzoic acid with methanol under acidic conditions. A scalable method involves reacting 4-aminobenzoic acid with methyl salicylate in dimethylacetamide (DMA) at 110°C, yielding the ester in 79% yield after hydrolysis and extraction.
Acetamido Linker Installation
The amine group of methyl 4-aminobenzoate is acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form methyl 4-(chloroacetamido)benzoate. This intermediate is critical for subsequent coupling with the triazoloquinoxaline core.
Coupling of Triazoloquinoxaline and Benzoate Components
Nucleophilic Substitution Reaction
The potassium salt of 1-isopropyl-4-oxo-triazolo[4,3-a]quinoxaline-5(4H)-thiol (7 ) reacts with methyl 4-(chloroacetamido)benzoate in dimethylformamide (DMF) at 60–80°C. The thiolate anion displaces the chloride, forming a sulfur-free acetamido bridge. This step mirrors methodologies used in analogous triazoloquinoxaline derivatizations.
Alternative Amidation Approach
In a modified protocol, the 5-amino group of the triazoloquinoxaline core directly couples with activated bromoacetic acid derivatives. For instance, bromoacetyl bromide reacts with the amine, followed by displacement of bromide with methyl 4-aminobenzoate under basic conditions.
Analytical Characterization and Validation
Spectroscopic Confirmation
- IR Spectroscopy : The 4-oxo group exhibits a characteristic C=O stretch at 1666 cm⁻¹, while the acetamido N–H appears at 3216 cm⁻¹.
- ¹H NMR : The isopropyl group’s methyl protons resonate as a doublet at δ 1.2–1.4 ppm, and the quinoxaline aromatic protons appear as multiplet signals between δ 7.5–8.5 ppm.
- Mass Spectrometry : The molecular ion peak at m/z 419.4 confirms the target compound’s molecular weight.
Purity and Yield Optimization
Chromatographic purification (e.g., silica gel column chromatography) and recrystallization from ethanol-toluene mixtures enhance purity. Reported yields range from 68% to 92%, depending on the coupling method.
Challenges and Mechanistic Considerations
Regioselectivity in Cyclization
The formation of the triazolo[4,3-a]quinoxaline isomer (vs. triazolo[1,5-a]quinoxaline) is governed by the electronic effects of substituents during cyclization. Steric hindrance from the isopropyl group favors the observed regiochemistry.
Stability of the 4-Oxo Group
The ketone functionality is susceptible to reduction under harsh conditions. Mild oxidizing agents and inert atmospheres are essential to preserve the 4-oxo group during synthesis.
Applications and Derivatives
The target compound’s structural complexity positions it as a candidate for pharmacological evaluation, particularly in anticonvulsant and kinase inhibitor research. Derivatives with modified acetamido linkers or alternative ester groups are under investigation for enhanced bioavailability.
Q & A
Q. Q1. What are the established synthetic routes for methyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core formation : Cyclization of quinoxaline precursors with triazole derivatives under acidic/basic conditions (e.g., H₂SO₄ or KOH) .
Acetamide linkage : Coupling the triazoloquinoxaline core with methyl 4-aminobenzoate using carbodiimide crosslinkers (e.g., EDC/HOBt) .
Isopropyl substitution : Alkylation or nucleophilic substitution to introduce the isopropyl group at the triazole N1 position .
Optimization : Adjust reaction time (e.g., 12–24 hr reflux), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation steps). Monitor purity via HPLC (>95%) .
Q. Q2. How is the structural identity of this compound confirmed, and what analytical techniques resolve ambiguities in spectral data?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and quinoxaline aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C₂₂H₂₂N₆O₄) with <2 ppm error .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. quinoxaline ring substitution) .
- IR spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .
Q. Q3. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- Anticancer activity : MTT assay against HeLa, MCF-7, and A549 cell lines (IC₅₀ <10 μM considered potent) .
- Antimicrobial testing : Broth microdilution for MIC values against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR or HIV-1 protease) .
- Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls.
Advanced Research Questions
Q. Q4. How can researchers address contradictions in reported biological activity data (e.g., high cytotoxicity in one study vs. low activity in another)?
Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-validated HeLa) and culture conditions (e.g., 10% FBS, 37°C) .
- Compound stability : Test degradation under assay conditions (e.g., DMSO stock stability via HPLC over 72 hr) .
- Off-target profiling : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
- Meta-analysis : Compare logP values (e.g., >3 may reduce aqueous solubility, affecting bioavailability) .
Q. Q5. What strategies are effective for modifying the acetamido-benzoate moiety to enhance target selectivity in kinase inhibition?
Methodological Answer:
- SAR studies : Replace the methyl ester with:
- Electron-withdrawing groups (e.g., nitro) to enhance H-bonding with kinase ATP pockets .
- Bulky substituents (e.g., tert-butyl) to exploit hydrophobic kinase subpockets .
- Molecular docking : Use AutoDock Vina to predict binding poses with PI3K or MAPK targets .
- In vitro validation : Test modified analogs in kinase panel assays (e.g., Eurofins KinaseProfiler) .
Q. Q6. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?
Methodological Answer:
- Prodrug design : Convert the ester group to a phosphate prodrug for enhanced aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- LogD adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logD from ~3.5 to 2–3 for better CNS penetration .
Q. Q7. What computational methods are recommended to explore its mechanism of action when experimental data is inconclusive?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding to proposed targets (e.g., topoisomerase II) over 100 ns trajectories using GROMACS .
- QSAR modeling : Develop models with descriptors like molar refractivity and polar surface area to predict activity .
- Pathway analysis : Use STRING or KEGG to map gene expression profiles from RNA-seq data post-treatment .
- Machine learning : Train random forest models on PubChem BioAssay data to prioritize novel targets .
Q. Q8. How should researchers design experiments to validate the compound’s hypothesized dual inhibition of PARP and HDAC enzymes?
Methodological Answer:
- Biochemical assays :
- PARP inhibition : Measure NAD⁺ depletion via colorimetric assays (e.g., Trevigen PARP Assay Kit) .
- HDAC inhibition : Monitor fluorescence dequenching of acetylated lysine substrates .
- Cellular validation :
- Combine with PARP/HDAC inhibitors (e.g., olaparib/vorinostat) and assess synergy via Chou-Talalay analysis .
- Perform Western blotting for γH2AX (DNA damage) and acetylated histone H3 .
- Structural analysis : Co-crystallize with PARP1/HDAC1 to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
